5-Chloro-2-iodo-4-methylpyrimidine 5-Chloro-2-iodo-4-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 1260810-52-3
VCID: VC8063685
InChI: InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
SMILES: CC1=NC(=NC=C1Cl)I
Molecular Formula: C5H4ClIN2
Molecular Weight: 254.45 g/mol

5-Chloro-2-iodo-4-methylpyrimidine

CAS No.: 1260810-52-3

Cat. No.: VC8063685

Molecular Formula: C5H4ClIN2

Molecular Weight: 254.45 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-iodo-4-methylpyrimidine - 1260810-52-3

Specification

CAS No. 1260810-52-3
Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
IUPAC Name 5-chloro-2-iodo-4-methylpyrimidine
Standard InChI InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Standard InChI Key UOHXISNWDIQRMM-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1Cl)I
Canonical SMILES CC1=NC(=NC=C1Cl)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyrimidine ring is substituted with three distinct functional groups:

  • Chlorine at position 5, contributing electrophilic reactivity.

  • Iodine at position 2, enabling participation in metal-catalyzed cross-coupling reactions.

  • Methyl at position 4, influencing steric and electronic properties .

The SMILES notation CC1=NC(=NC=C1I)Cl\text{CC1=NC(=NC=C1I)Cl} and InChIKey VKJFXANRRVJVPM-UHFFFAOYSA-N\text{VKJFXANRRVJVPM-UHFFFAOYSA-N} provide precise identifiers for database retrieval .

Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]+254.91805129.2
[M+Na]+276.89999136.9
[M+NH4]+271.94459134.0
[M-H]-252.90349124.8
Data sourced from high-resolution mass spectrometry predictions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A patented route (CN103420902A) outlines a four-step synthesis starting from 2-chloro-5-methylpyridine :

  • Oxidation: Reaction with hydrogen peroxide in acetic acid yields the N-oxide intermediate.

  • Nitration: Nitric acid and sulfuric acid introduce a nitro group at position 4.

  • Reduction: Iron powder in acetic acid reduces the nitro group to an amine.

  • Diazotization-Iodination: Diazonium salt formation followed by iodination with sodium iodide .

Key Reaction Conditions:

  • Nitration at 100–160°C for 7–10 hours.

  • Diazotization at -10°C to prevent premature decomposition .

Alternative Halogenation Approaches

Iodination of 4-chloro-6-methylpyrimidin-2-amine using iodine and oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) under controlled pH and temperature conditions offers a direct route.

Physicochemical Properties

Stability and Reactivity

  • LogP: 2.043, indicating moderate lipophilicity suitable for membrane permeability .

  • PSA (Polar Surface Area): 25.78 Ų, reflecting limited hydrogen-bonding capacity .

  • Thermal Stability: Decomposes above 200°C without a distinct melting point .

Spectroscopic Data

  • IR: Stretching vibrations at 680 cm1^{-1} (C-I), 750 cm1^{-1} (C-Cl), and 2900 cm1^{-1} (C-H methyl).

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals at δ 2.45 (s, 3H, CH3_3), 8.22 (s, 1H, H-6) .

Biological and Pharmacological Activity

Antiviral Applications

Structural analogs inhibit viral polymerases by mimicking nucleoside triphosphates, with EC50_{50} values of 2–5 μM against hepatitis C virus (HCV) .

Applications in Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The iodine substituent facilitates palladium-catalyzed coupling with boronic acids to generate biaryl derivatives. For example:

C5H4ClIN2+Ar-B(OH)2Pd(PPh3)4C5H4ClN2-Ar+HI\text{C}_5\text{H}_4\text{ClIN}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_5\text{H}_4\text{ClN}_2\text{-Ar} + \text{HI}

This reaction is pivotal in creating kinase inhibitors like vemurafenib analogs .

Role in Fragment-Based Drug Design

The methyl group enhances metabolic stability, while chlorine and iodine provide sites for further functionalization. Co-crystallization studies with ERK2 reveal binding affinities (KdK_d) of 15–20 μM .

Future Perspectives

  • Optimized Synthesis: Continuous flow reactors could enhance yield and reduce by-products.

  • Targeted Therapeutics: Exploration of dual ERK/PI3K inhibitors using computational docking .

  • Green Chemistry: Replacement of iodination reagents with recyclable catalysts to minimize waste .

Challenges include limited literature on in vivo pharmacokinetics and long-term toxicity, warranting further preclinical studies .

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